Product packaging for Ethyl 3-chloro-4-ethoxybenzoate(Cat. No.:CAS No. 480439-11-0)

Ethyl 3-chloro-4-ethoxybenzoate

Cat. No.: B1611755
CAS No.: 480439-11-0
M. Wt: 228.67 g/mol
InChI Key: KZVDUPODUCECJJ-UHFFFAOYSA-N
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Description

Overview of Benzoate (B1203000) Ester Chemistry and Industrial Relevance

Benzoate esters are a significant class of organic compounds characterized by an ester functional group attached to a benzene (B151609) ring. hmdb.ca They are derivatives of benzoic acid and are widely utilized across numerous industries. annexechem.comnumberanalytics.com Their applications range from serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals to their use in the production of dyes, fragrances, and polymers. numberanalytics.comnumberanalytics.com The pleasant, often fruity or floral, aromas of many volatile esters make them staple ingredients in the perfume, cosmetic, and food flavoring industries. chemicalbook.comhubpages.com For instance, methyl benzoate is used for its fruity scent in syrups, while other esters contribute to the aromas of products like shampoos and drinks. hubpages.commdpi.com

The primary method for synthesizing benzoate esters is through the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemicalbook.comquora.com This reversible reaction is fundamental to the production of these valuable compounds. mdpi.com Industrial processes have been developed to optimize the synthesis of benzoate esters, such as integrating the oxidation of toluene (B28343) to benzoic acid with the subsequent esterification step to produce benzoate plasticizers. google.com The versatility and economic importance of benzoate esters underscore their central role in modern chemical manufacturing. annexechem.com

The use of aromatic esters dates back to ancient times, where their pleasant fragrances led to their incorporation into perfumes. numberanalytics.com The German chemist Leopold Gmelin is credited with introducing the term "ester" in the first half of the 19th century. britannica.com Over the centuries, the scientific understanding and applications of these compounds have grown immensely. numberanalytics.com The development of systematic synthetic methods, most notably the Fischer esterification reaction, allowed for the controlled production of a wide variety of esters. hubpages.com This opened the door for their widespread use beyond perfumery, leading to their crucial role as solvents, plasticizers, and, most importantly, as intermediates in the synthesis of more complex molecules like pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com

Aromatic compounds bearing halogen (e.g., chloro, bromo) and alkoxy (e.g., ethoxy, methoxy) substituents are foundational scaffolds in synthetic organic chemistry. These substituents significantly influence the electronic properties and reactivity of the aromatic ring, making them versatile building blocks for creating diverse molecular architectures.

Halogenation, an example of electrophilic aromatic substitution, introduces a halogen atom onto the benzene ring. libretexts.org While halogens are deactivating (they slow down the rate of subsequent electrophilic substitutions), they are also ortho, para-directing. This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. masterorganicchemistry.com This directing effect is crucial for controlling the regiochemistry of subsequent reactions. Furthermore, the halogen atom can serve as a handle for further transformations, such as cross-coupling reactions (e.g., Suzuki coupling), which are powerful methods for forming new carbon-carbon bonds.

Alkoxy groups, conversely, are activating, electron-donating groups. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. masterorganicchemistry.com Like halogens, they are also ortho, para-directors. The presence of both a halogen and an alkoxy group on a benzene ring, as in the case of Ethyl 3-chloro-4-ethoxybenzoate, creates a unique reactivity profile where the positions for further substitution are influenced by the interplay of these two groups. This predictable substitution pattern makes such compounds highly valuable as intermediates in multi-step syntheses.

Rationale for Research on this compound

This compound (C₁₁H₁₃ClO₃) is a polysubstituted aromatic ester with several key structural features that determine its chemical behavior and potential as a synthetic tool. sigmaaldrich.com

Ethyl Ester Group (-COOEt): This functional group is a primary site for reactivity. It can undergo hydrolysis under acidic or basic conditions (saponification) to yield the corresponding carboxylic acid, 3-chloro-4-ethoxybenzoic acid. britannica.commsu.edu It can also be converted to other esters via transesterification or react with organometallic reagents. britannica.com

Chloro Group (-Cl): Positioned at the C-3 position of the benzene ring, this electron-withdrawing group acts as a deactivator for electrophilic aromatic substitution but also serves as an ortho, para-director. Its presence offers a potential site for nucleophilic aromatic substitution or for use in transition metal-catalyzed cross-coupling reactions.

Ethoxy Group (-OEt): Located at the C-4 position, this electron-donating group is an activator and an ortho, para-director. It strongly influences the regioselectivity of electrophilic substitution reactions, directing incoming groups to the positions ortho to it (C-3 and C-5).

Substitution Pattern: The arrangement of the substituents on the benzene ring is critical. The chloro group is meta to the ester, while the ethoxy group is para. The combined electronic effects of the deactivating chloro group, the activating ethoxy group, and the deactivating ester group create a specific and predictable pattern of reactivity for any further substitutions on the aromatic ring.

These features make this compound a molecule with multiple handles for chemical modification, allowing for the selective synthesis of complex derivatives.

There is a noticeable gap in published research detailing:

Optimized Synthetic Routes: While its preparation can be inferred from general esterification and substitution principles, specific, high-yield synthetic procedures tailored to this molecule are not widely documented in peer-reviewed journals.

Exhaustive Reactivity Studies: A systematic exploration of its behavior under various reaction conditions (e.g., nitration, sulfonation, further halogenation, metal-catalyzed coupling) is lacking. The interplay between the existing chloro, ethoxy, and ester groups would likely lead to interesting and synthetically useful regiochemical outcomes that have yet to be fully mapped.

Mechanistic Investigations: Detailed mechanistic studies, both computational and experimental, that elucidate the precise electronic and steric effects governing its transformations are not present in the public domain. For example, quantitative data on how the combined substituents affect the rates of hydrolysis compared to simpler benzoate esters is an area for potential investigation. nih.gov

This lack of specific data presents an opportunity for further research to fully characterize this compound and unlock its synthetic potential.

The structural features of this compound make it a promising candidate as a key intermediate for the synthesis of a variety of complex organic molecules. Its utility is analogous to that of other substituted benzoates which serve as building blocks for pharmaceuticals and other high-value chemicals. numberanalytics.com For instance, the related compound ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate is a crucial intermediate in the synthesis of the oral hypoglycemic agent repaglinide. google.com

The specific substitution pattern of this compound could be leveraged in several ways:

Pharmaceutical Synthesis: The 3-chloro-4-ethoxy-substituted phenyl ring is a scaffold that could be elaborated into various biologically active molecules. The functional groups present allow for the introduction of other pharmacophores through reactions at the ester, the aromatic ring, or by using the chloro group as a coupling handle.

Agrochemicals: Many pesticides and herbicides are based on substituted aromatic structures. numberanalytics.comnumberanalytics.com The unique electronic and steric properties of this molecule could be exploited to develop new agrochemicals with specific modes of action.

Materials Science: Aromatic esters are used in the production of polymers and other advanced materials. numberanalytics.com The reactivity of this compound could allow for its incorporation into polymer backbones or as a pendant group to impart specific properties such as thermal stability or flame retardancy (due to the chlorine atom).

The potential to selectively modify the molecule at its various functional sites makes it a versatile starting point for accessing a wide range of target structures that might be difficult to synthesize through other routes.

Table of Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO3 B1611755 Ethyl 3-chloro-4-ethoxybenzoate CAS No. 480439-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloro-4-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVDUPODUCECJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584297
Record name Ethyl 3-chloro-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-11-0
Record name Ethyl 3-chloro-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Chloro 4 Ethoxybenzoate and Its Precursors

Classical Esterification and Etherification Approaches

The formation of Ethyl 3-chloro-4-ethoxybenzoate is typically achieved through two main synthetic sequences:

Route A: Esterification of 3-chloro-4-hydroxybenzoic acid to form Ethyl 3-chloro-4-hydroxybenzoate, followed by etherification of the hydroxyl group.

Route B: Etherification of 3-chloro-4-hydroxybenzoic acid to yield 3-chloro-4-ethoxybenzoic acid, which is subsequently esterified to the final product.

Both pathways utilize well-established and versatile reactions, allowing for modifications in catalysts, solvents, and reaction conditions to optimize yield and purity.

Fischer Esterification Variants for Benzoic Acid Precursors

Fischer-Speier esterification is a cornerstone method for converting carboxylic acids into esters. wikipedia.org This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol, in this case, a benzoic acid precursor with ethanol (B145695), to produce the corresponding ethyl ester. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and measures are often taken to drive it towards the product side, such as using an excess of the alcohol or removing water as it is formed. wikipedia.orgncerthelp.com

Direct esterification is the most straightforward approach for synthesizing the ethyl ester of either 3-chloro-4-ethoxybenzoic acid or 3-chloro-4-hydroxybenzoic acid. The reaction is typically performed by refluxing the benzoic acid derivative with an excess of ethanol in the presence of a strong acid catalyst. wikipedia.orgiajpr.com

The mechanism involves several reversible steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgyoutube.com

Nucleophilic attack by the oxygen atom of ethanol on the activated carbonyl carbon, forming a tetrahedral intermediate. wikipedia.orgyoutube.com

A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water). wikipedia.org

Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ester product. wikipedia.org

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and increasingly, solid acid catalysts like ion-exchange resins to simplify workup and reduce corrosion. wikipedia.orgguidechem.com

Table 1: Catalysts and Conditions for Direct Esterification of Benzoic Acid Derivatives

Catalyst Typical Conditions Advantages Research Findings
Sulfuric Acid (H₂SO₄) Reflux in excess ethanol Low cost, high activity Widely used for its effectiveness in driving the equilibrium towards the ester product. ncerthelp.comiajpr.com
p-Toluenesulfonic Acid (p-TsOH) Reflux in ethanol, often with azeotropic removal of water (e.g., using toluene) Solid, less corrosive than H₂SO₄, good catalyst Effective for synthesizing ethyl p-hydroxybenzoate, with yields reported up to 90.38% under optimized conditions. guidechem.com
Solid Acid Catalysts (e.g., Ion-Exchange Resins) Reflux in ethanol Reusable, non-corrosive, environmentally benign, simple product separation Shown to be effective in the esterification of oleic acid and p-hydroxybenzoic acid, offering a green alternative to mineral acids. guidechem.com

To circumvent the equilibrium limitations of direct esterification, a more reactive carboxylic acid derivative, such as an acyl chloride, can be used. This method involves a two-step process: first, the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with the alcohol.

Formation of the Acyl Chloride: 3-chloro-4-ethoxybenzoic acid can be converted to 3-chloro-4-ethoxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. ncerthelp.comgoogle.com This reaction is typically fast and high-yielding. For example, 2-chloro-5-bromobenzoic acid is readily converted to its acyl chloride by heating with thionyl chloride. google.com

Reaction with Alcohol: The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ethanol. This reaction is typically rapid, exothermic, and irreversible. It is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct. ncerthelp.com

This approach is particularly useful for sensitive substrates or when high yields are required without the need for equilibrium manipulation.

Modern and Advanced Synthetic Protocols

The synthesis of specialty chemicals like this compound is increasingly reliant on advanced protocols that maximize efficiency and yield while minimizing environmental impact. These methods include sophisticated catalytic systems and the application of green chemistry principles.

Transition metals, particularly palladium and copper, are pivotal in modern organic synthesis for their ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency.

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules under mild conditions. nih.gov Carbonylation reactions, which introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO), are particularly useful for synthesizing esters and amides from aryl halides. nih.govrsc.org

A key intermediate in related syntheses, ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate, can be prepared via a process that involves a palladium-catalyzed carbonylation step. google.com In this multi-step synthesis, a precursor, ethyl-4-bromomethyl-2-ethoxy benzoate (B1203000), is reacted with carbon monoxide in ethanol. This reaction is carried out in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), to yield the desired product. google.com This transformation highlights the power of palladium catalysis to efficiently build the carboalkoxy functional group. google.comresearchgate.net

The general conditions for such palladium-catalyzed carbonylations have been extensively developed. nih.gov They often proceed at atmospheric pressure of CO and temperatures ranging from 80-120 °C, utilizing specialized phosphine (B1218219) ligands like Xantphos to stabilize the palladium catalyst and facilitate the reaction. nih.gov

Table 1: Example of a Palladium-Catalyzed Carbonylation Step

Parameter Condition Source
Substrate Ethyl-4-bromomethyl-2-ethoxy benzoate google.com
Reagent Carbon Monoxide (CO) google.com
Catalyst Dichlorobis-(triphenylphosphine)palladium google.com
Solvent Ethyl alcohol google.com
Temperature 30-50° C google.com

| Time | 14-24 hours | google.com |

Copper-catalyzed or mediated reactions represent a cost-effective and versatile alternative to palladium-based methods for certain transformations. Copper catalysts are known to facilitate a variety of coupling reactions, including the synthesis of heterocycles and the formation of carbon-nitrogen bonds. For instance, copper can mediate the efficient three-component synthesis of 1,2,4-triazoles from amines and nitriles through a proposed tandem double addition–oxidative cyclization mechanism. researchgate.net Similarly, copper-catalyzed "click" reactions are widely used to create complex molecules like 4-CF3-1,2,3-triazoles. mdpi.com While specific literature detailing a copper-mediated route for the direct synthesis of this compound is not prominent, the principles of copper catalysis are applicable. A hypothetical route could involve the copper-catalyzed cross-coupling of a 3-chloro-4-halobenzoate precursor with an ethoxide source, although this remains a speculative pathway without direct research validation.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.org This approach is increasingly being applied to the synthesis of esters and other fine chemicals.

A major tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. science.gov Solvent-free, or solid-state, reactions can be more efficient and selective than their solution-based counterparts because the reacting molecules are arranged more tightly and regularly. cmu.edu These reactions often lead to reduced pollution, lower costs, and simpler processes. cmu.edu

The synthesis of various aromatic esters has been successfully achieved under solvent-free conditions, often utilizing phase-transfer catalysis (PTC) or acidic catalysis in dry media. researchgate.net For example, the alkylation of substituted benzoic acids with alkyl halides can proceed with excellent yields (≥95%) in very short reaction times under solvent-free PTC conditions. capes.gov.br This methodology avoids the use of large quantities of hazardous solvents, making the process more environmentally benign. science.govresearchgate.net While not specifically documented for this compound, these general procedures for ester synthesis are highly relevant and adaptable. nih.gov

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis

Feature Conventional Synthesis Solvent-Free Synthesis Source
Solvent Use High Minimal to None cmu.edu
Reaction Time Often long Can be significantly shorter capes.gov.br
Work-up Often complex Simpler, direct isolation cmu.edu
Pollution Higher potential Reduced science.gov

| Cost | Higher (solvent purchase & disposal) | Lower | cmu.edu |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. ajrconline.orgjmcs.org.mx

This technology is a key component of green chemistry as it enhances energy efficiency. ajrconline.org The synthesis of various ester-containing compounds has been significantly improved using microwave assistance. For instance, the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a complex molecule, was achieved in minutes with high yield using microwave heating, a significant improvement over the hours required by conventional methods. jmcs.org.mxscielo.org.mxscielo.org.mx In one step of this synthesis, a reaction that took 2.5 hours was reduced to 5 minutes. researchgate.net This demonstrates the potential for applying microwave-assisted techniques to the esterification and derivatization steps required for synthesizing this compound, promising a faster and more efficient production process. ajrconline.orgscielo.org.mx

Green Chemistry Principles in Synthesis

Ultrasound-Assisted Synthesis

Ultrasound has emerged as an efficient method for activating chemical reactions. In the context of heterocyclic synthesis, which can share principles with the synthesis of substituted aromatics, ultrasound has been shown to promote reactions, leading to good to excellent yields and shorter reaction times. nih.gov For instance, the one-pot, two-step synthesis of novel sulfonamides-isoxazolines utilizes ultrasound activation effectively. nih.gov This methodology capitalizes on trichloroisocyanuric acid (TCCA) as a safe and ecological oxidant and chlorinating agent for the in-situ conversion of aldehydes to nitrile oxides, which then undergo cycloaddition. nih.gov While a direct application for this compound is not detailed, the principles suggest that ultrasound could be a viable technique for accelerating key steps in its precursor synthesis, such as chlorination or esterification, under mild conditions.

Biocatalytic Approaches

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. In a relevant example, an NADH-dependent reductase from Candida magnoliae, overexpressed in Escherichia coli, has been successfully used for the efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate from the corresponding ketone. nih.gov This biocatalytic reduction achieved a high yield (>99.0%) and excellent enantiomeric excess (>99.9% ee), even at high substrate concentrations. nih.gov The reductase showed broad substrate specificity, effectively reducing both aliphatic and aromatic substrates. nih.gov This suggests that a biocatalytic approach could be applicable for stereoselective transformations of precursors to this compound, should chiral centers be required in derivative structures. The ester group itself can also be subject to enzymatic hydrolysis by esterases.

Multicomponent Reactions (MCRs) Incorporating this compound Precursors

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is valued for its efficiency and atom economy. While MCRs are widely used, specific examples that directly incorporate precursors of this compound are not prominently documented in the available research. However, the foundational precursors, such as substituted benzoic acids or phenols, are common building blocks in various MCRs, suggesting potential, yet unexplored, pathways for novel syntheses.

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry represents a modern approach to chemical synthesis, offering advantages in safety, scalability, and control over reaction parameters. This method is particularly suitable for industrial-scale production. A practical and scalable electrochemical method for the oxidation of electron-deficient methylarenes to aromatic aldehydes has been reported using continuous flow. researchgate.net This approach operates under industrially viable conditions with high current densities and minimal electrolyte loading, simplifying the process and enhancing selectivity. researchgate.net The synthesis of key intermediates for related compounds has been achieved through multi-step processes that could be adapted to a continuous flow setup. For example, the synthesis of ethyl 2-ethoxy-4-methylbenzoate, a structural isomer of a potential precursor, is achieved by reacting 4-methylsalicylic acid with diethyl sulfate, a process amenable to flow chemistry. google.com

Optimization of Reaction Conditions and Yield

Achieving a high yield of the final product is contingent on the careful optimization of various reaction parameters throughout the synthetic sequence.

Catalyst Selection and Loading

The choice of catalyst and its concentration are critical for the efficiency of many synthetic steps. In the synthesis of related substituted benzoic acids, hydrogenation steps are often employed. For instance, the hydrogenation of a nitro group in a precursor molecule, ethyl 5-amino-3-chloro-2,4-difluorobenzoate, was effectively catalyzed by Palladium on carbon (Pd/C), resulting in an excellent yield of 97.0%. semanticscholar.org In other related syntheses, palladium catalysts such as dichlorobis-(triphenylphosphine)palladium are used for carbonylation reactions. google.com The optimization of catalyst loading is crucial; for example, in some electrochemical oxidations, using minimal electrolyte (as low as 0.05 equivalents) not only reduces cost but also significantly improves the selectivity of the anodic oxidation. researchgate.net

The following table demonstrates the optimization of reagent equivalents for the diazotization of a precursor, highlighting how reactant ratios affect product yield.

EntryNaNO₂ (Equivalents)H₂SO₄ (Equivalents)Yield (%)
11.03Moderate
21.13Moderate
31.2390
41.25390

Table based on data for a related synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. semanticscholar.org

Temperature, Pressure, and Reaction Time Effects

The physical conditions of a reaction—temperature, pressure, and duration—are fundamental levers for optimizing yield and purity. For example, the nitration of an electron-deficient precursor required a high temperature to proceed due to the deactivating effects of existing substituents. semanticscholar.org In another instance, increasing the pressure to 0.8–1.0 MPa for a particular reaction allowed it to reach completion within 5 hours, achieving a high yield of 97%. semanticscholar.org Reaction times are also carefully managed; a reflux time of 12 hours was used for the esterification of a precursor with diethyl sulfate. google.com

The table below illustrates the impact of pressure and reaction time on the yield of a reaction step in the synthesis of a related chloro-substituted benzoic acid.

EntryPressure (MPa)Time (h)Yield (%)
8Atmospheric1285
90.4-0.5892
100.6-0.7695
110.8-1.0597

Table based on data for a related synthesis. semanticscholar.org

Solvent Systems and Their Influence on Selectivity and Yield

The choice of solvent is critical in the synthesis of this compound and its precursors, as it influences reaction rates, equilibrium positions, and the formation of byproducts. The main synthetic transformations are the Williamson ether synthesis to form the 4-ethoxy group and the Fischer esterification to yield the ethyl ester.

In the Williamson ether synthesis , which involves the reaction of a phenoxide with an alkyl halide (e.g., ethyl bromide or iodide), the solvent must be capable of dissolving the ionic alkoxide. Common choices include polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), especially when a strong base like sodium hydride is used to deprotonate the precursor phenol (B47542). masterorganicchemistry.com Alternatively, the parent alcohol of the alkoxide, in this case, ethanol, can serve as the solvent when using sodium ethoxide. masterorganicchemistry.com The use of ethanol can help drive the reaction but requires careful removal to purify the intermediate product, 3-chloro-4-ethoxybenzoic acid.

For the esterification of 3-chloro-4-ethoxybenzoic acid with ethanol, the reaction is typically acid-catalyzed and reversible. To maximize the yield, the equilibrium must be shifted towards the product. This is often achieved by using an excess of the alcohol reactant (ethanol), which also serves as the solvent. tcu.edu Another strategy involves the removal of water as it is formed, for which a solvent that forms an azeotrope with water, such as toluene (B28343), can be employed in conjunction with a Dean-Stark apparatus. tcu.edu More recently, solvent-free conditions have been explored for the esterification of substituted benzoic acids using solid acid catalysts like modified montmorillonite (B579905) K10 clay. epa.govijstr.org These solventless approaches are reported to give high yields and are advantageous from an environmental and process simplification perspective. ijstr.org

The table below summarizes solvent systems applicable to the key reaction types in the synthesis of this compound.

Reaction TypePrecursor(s)Solvent SystemInfluence on ReactionReference(s)
Williamson Ether Synthesis3-chloro-4-hydroxybenzoic acid + Ethyl HalideEthanolActs as both solvent and reactant source when forming sodium ethoxide in situ. masterorganicchemistry.com
Williamson Ether Synthesis3-chloro-4-hydroxybenzoic acid + Ethyl HalideTHF or DMSOPolar aprotic; suitable for reactions using strong bases like NaH to form the phenoxide. masterorganicchemistry.com
Fischer Esterification3-chloro-4-ethoxybenzoic acid + EthanolExcess EthanolServes as both reactant and solvent, shifting equilibrium to favor ester formation. tcu.edu
Fischer Esterification3-chloro-4-ethoxybenzoic acid + EthanolTolueneAllows for azeotropic removal of water using a Dean-Stark trap, driving the reaction to completion. tcu.edu
Fischer Esterification3-chloro-4-ethoxybenzoic acid + EthanolNone (Solvent-free)Utilizes a solid acid catalyst (e.g., modified clay); high yields reported, environmentally friendly. epa.gov, ijstr.org

Stoichiometric Control and Reagent Purity

Precise stoichiometric control is fundamental to maximizing the yield of this compound while minimizing side reactions and simplifying purification. In reversible reactions like Fischer esterification, Le Chatelier's principle is applied by using a large excess of one reactant, typically the less expensive one. tcu.edu In the esterification of 3-chloro-4-ethoxybenzoic acid, ethanol is used in significant excess to drive the equilibrium toward the formation of the ethyl ester. tcu.edu

For effectively irreversible reactions, such as the formation of an acyl chloride using thionyl chloride as a precursor to esterification, stoichiometry is also key. A slight excess of the thionyl chloride (e.g., 1.2 equivalents) is often used to ensure the complete conversion of the carboxylic acid.

Reagent purity is equally critical. The purity of the starting material, 3-chloro-4-hydroxybenzoic acid, and the subsequent intermediate, 3-chloro-4-ethoxybenzoic acid, directly impacts the purity of the final product. Commercial suppliers often provide these precursors with an assay of 97% or higher. sigmaaldrich.comsigmaaldrich.com Impurities in the starting materials can carry through the synthesis or cause unwanted side reactions. For instance, if the initial chlorination of 4-hydroxybenzoic acid is not selective, isomers could be present that would lead to a mixture of final products, complicating purification. Similarly, any remaining 3-chloro-4-hydroxybenzoic acid in the 3-chloro-4-ethoxybenzoic acid intermediate will not esterify under the same conditions and will need to be removed in a later purification step.

The following table illustrates the stoichiometric ratios used in analogous synthetic steps for related benzoate derivatives.

Reaction StepReactant 1Reactant 2Stoichiometric Ratio (Reactant 1 : Reactant 2)PurposeReference
Alkoxylation (Etherification)3-Nitro-4-chlorobenzoic acidSodium ethoxide1 : 3Drive the substitution reaction to completion.
Acid Chloride Formation3-Amino-4-ethoxybenzoic acidThionyl chloride1 : 1.2Ensure full conversion of the carboxylic acid to the more reactive acyl chloride.
Esterification via Acyl ChlorideAcyl chloride of 3-Amino-4-ethoxybenzoic acid2-(Diethylamino)ethanol1 : 1.1Ensure the alcohol nucleophile is not the limiting reagent.
Fischer EsterificationBenzoic AcidMethanol (B129727)1 : 1 (with catalyst)Optimal condition reported for specific solid acid catalyst under solvent-free conditions. ijstr.org

Isolation and Purification Techniques for Synthetic Intermediates and Products

The isolation and purification of this compound and its precursors are essential to achieve the desired product quality, typically specified as >97% purity. sigmaaldrich.comquora.com A combination of chromatographic, recrystallization, and distillation methods are employed.

Chromatographic Separation Methods (Column, Flash, HPLC)

Chromatography is a powerful tool for separating the target compound from unreacted starting materials, reagents, and byproducts.

Column and Flash Chromatography are widely used for purification after the reaction workup. For benzoate esters, silica (B1680970) gel is the most common stationary phase. A key challenge is often the separation of the desired ester from the unreacted carboxylic acid precursor. Since silica gel is inherently acidic, it can cause peak tailing or unexpected elution of acidic compounds. To counter this, a small amount of a weak base, such as triethylamine (B128534), can be added to the eluent to neutralize the silica surface, leading to better retention of the acidic impurity. researchgate.net Alternatively, an acidic modifier like formic acid can sometimes improve separation. Eluent systems are typically based on polarity, with common mixtures being hexane/ethyl acetate (B1210297) or dichloromethane. researchgate.netreddit.com

High-Performance Liquid Chromatography (HPLC) is primarily used for assessing the purity of the final product and intermediates, though preparative HPLC can be used for small-scale purification. Reverse-phase (RP) HPLC is the standard method. For this compound and similar structures, a C18 column is typically used. The mobile phase usually consists of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer. sielc.com The pH of the mobile phase is crucial, especially when separating acidic impurities. Adjusting the aqueous phase to a low pH (e.g., 3.0 with formic or phosphoric acid) ensures that any residual carboxylic acid is protonated, leading to better retention and more symmetrical peak shapes. sielc.comnih.gov

TechniqueStationary PhaseTypical Mobile Phase / EluentPurposeReference(s)
Column ChromatographySilica GelHexane / Ethyl Acetate (e.g., 3:1) with ~0.1% TriethylamineSeparation of ester product from acidic precursor (3-chloro-4-ethoxybenzoic acid). The base neutralizes silica, retaining the acid. researchgate.net
Column ChromatographySilica GelDichloromethaneSeparation of benzoate esters from other components like alcohols and aldehydes. magritek.com
Reverse-Phase HPLCC18 (e.g., Zorbax SB-Aq, Newcrom R1)Acetonitrile / Water with 0.1% Phosphoric or Formic AcidPurity analysis of the final product and intermediates. Acidic modifier ensures sharp peaks for acidic impurities. sielc.com, sielc.com, ekb.eg

Recrystallization and Distillation Strategies

Recrystallization is a primary method for purifying solid intermediates and the final product. The principle relies on the differential solubility of the compound in a hot versus a cold solvent. youtube.com For this compound, which is a solid with a relatively low melting point of 49-53 °C, a suitable solvent would be one in which it is highly soluble at elevated temperatures but poorly soluble at or below room temperature. sigmaaldrich.com Common solvent systems for esters include ethanol, or binary mixtures like n-hexane/ethyl acetate and ethanol/water. rochester.edugoogle.com

A significant advantage in the purification of this compound is the large difference in melting point compared to its immediate precursor, 3-chloro-4-ethoxybenzoic acid (mp 211-215 °C). sigmaaldrich.com Any unreacted acid is highly crystalline and significantly less soluble in the common organic solvents used to recrystallize the lower-melting ester. Therefore, upon cooling a solution containing both, the ester will crystallize while the residual acid remains either dissolved or can be easily removed by hot filtration if it precipitates out first.

Distillation is primarily used to remove volatile components, such as excess solvent (e.g., ethanol) or reagents after a reaction. google.com While the final product, this compound, could potentially be purified by distillation, its boiling point is expected to be high, similar to related compounds like ethyl 4-hydroxybenzoate (B8730719) (bp 297-298 °C). sigmaaldrich.com Therefore, purification of the final ester by distillation would require vacuum distillation to prevent thermal decomposition. Recrystallization is generally the more practical and efficient method for a solid compound of this nature.

Purification MethodCompoundKey Parameter / SolventRationaleReference(s)
RecrystallizationThis compoundEthanol/WaterGood solubility at high temperature, poor solubility at low temperature, effective for crystallization. rochester.edu, google.com
RecrystallizationThis compoundn-Hexane/Ethyl AcetateA common non-polar/polar solvent mixture for purifying esters of moderate polarity. reddit.com
Purification StrategyMixture of product and precursor acidFiltration after recrystallizationThe precursor acid has a much higher melting point (211-215 °C) and different solubility profile than the ester product (mp 49-53 °C), allowing for easy separation. sigmaaldrich.com, sigmaaldrich.com
DistillationReaction Mixture Post-EsterificationRemoval of excess ethanolEthanol is volatile and can be efficiently removed by simple or vacuum distillation before further purification. google.com

Reactions Involving the Ester Moiety

The ester group in this compound is a primary site for nucleophilic attack, leading to cleavage of the acyl-oxygen bond. This reactivity is central to its utility as a synthetic intermediate.

Hydrolysis of the ester bond in this compound yields 3-chloro-4-ethoxybenzoic acid and ethanol. This reaction can be catalyzed by either acids or bases.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers lead to the departure of ethanol as a leaving group, and deprotonation of the intermediate yields 3-chloro-4-ethoxybenzoic acid. libretexts.org This reaction is reversible, and the position of the equilibrium can be influenced by the concentration of water. libretexts.org

Reaction Scheme: Acid-Catalyzed Hydrolysis

Generated code

Table 1: Reactants and Products in Acid-Catalyzed Hydrolysis

ReactantProduct 1Product 2
This compound3-chloro-4-ethoxybenzoic acidEthanol
Water

In the presence of a base, such as sodium hydroxide (B78521), a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This nucleophilic attack forms a tetrahedral intermediate. The carbonyl group then reforms, leading to the expulsion of the ethoxide ion as the leaving group. The ethoxide ion subsequently deprotonates the newly formed carboxylic acid, resulting in the formation of a carboxylate salt (e.g., sodium 3-chloro-4-ethoxybenzoate). This reaction is effectively irreversible because the final deprotonation step is energetically favorable.

Reaction Scheme: Base-Catalyzed Hydrolysis

Generated code

Table 2: Reagents and Products in Saponification

ReagentProduct 1Product 2
This compoundSodium 3-chloro-4-ethoxybenzoateEthanol
Sodium Hydroxide

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base.

In alcoholysis, this compound reacts with an alcohol in the presence of a catalyst to form a new ester and ethanol. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.

General Reaction Scheme: Alcoholysis

Generated code

(where R is an alkyl or aryl group)

Table 3: Example of Alcoholysis

Reactant AlcoholProduct Ester
MethanolMthis compound
PropanolPropyl 3-chloro-4-ethoxybenzoate

Phenolysis is a specific type of transesterification where the reacting alcohol is a phenol. The reaction of this compound with a phenol would yield a phenyl ester and ethanol. This reaction typically requires more forcing conditions than alcoholysis with simple alcohols due to the lower nucleophilicity of phenols.

General Reaction Scheme: Phenolysis

Generated code

Reduction Reactions of the Ester

The ester group of this compound can be reduced to the corresponding primary alcohol, (3-chloro-4-ethoxyphenyl)methanol. This transformation is a fundamental process in organic synthesis, enabling the conversion of carboxylic acid derivatives into alcohols. The choice of reducing agent is crucial and determines the reaction conditions and selectivity.

Hydride-based reducing agents are commonly employed for the reduction of esters. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and requires subsequent acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent than LiAlH4 and is generally not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by using higher temperatures and specific solvent systems.

Diisobutylaluminium hydride (DIBAL-H) is a versatile reducing agent that can reduce esters to either aldehydes or primary alcohols, depending on the reaction conditions. At low temperatures (e.g., -78 °C), the reaction can often be stopped at the aldehyde stage. If the reaction is allowed to warm to room temperature or if an excess of DIBAL-H is used, the primary alcohol will be the major product.

Table 1: Hydride Reduction of this compound

Reducing AgentTypical ConditionsProduct
Lithium aluminum hydride (LiAlH4)Anhydrous THF, 0 °C to room temperature(3-chloro-4-ethoxyphenyl)methanol
Sodium borohydride (NaBH4)Typically unreactive with estersNo reaction
Diisobutylaluminium hydride (DIBAL-H)Toluene or Hexane, -78 °C to room temperature(3-chloro-4-ethoxyphenyl)methanol

Catalytic hydrogenation is another method for the reduction of esters, although it is generally more challenging than the reduction of other functional groups like alkenes or alkynes. This method involves the use of hydrogen gas (H2) and a metal catalyst under high pressure and temperature. Common catalysts for ester hydrogenation include copper chromite (Adkins catalyst) and various ruthenium-based catalysts. While effective, the harsh conditions required for catalytic hydrogenation of esters may lead to side reactions, including the reduction of the aromatic ring or cleavage of the ether linkage, depending on the catalyst and reaction conditions chosen.

Nucleophilic Addition to the Carbonyl (e.g., Grignard Reagents)

The carbonyl carbon of the ester group in this compound is electrophilic and susceptible to attack by nucleophiles. Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to esters. The reaction proceeds through a two-step mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone. A second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, resulting in a tertiary alcohol after acidic workup. This reaction is a powerful tool for the formation of new carbon-carbon bonds.

Table 2: Reaction of this compound with Grignard Reagents

Grignard Reagent (R-MgX)Product (after acidic workup)
Methylmagnesium bromide (CH3MgBr)2-(3-chloro-4-ethoxyphenyl)propan-2-ol
Phenylmagnesium bromide (C6H5MgBr)(3-chloro-4-ethoxyphenyl)diphenylmethanol

Amidation and Imidation through Ester Cleavage

Esters can be converted into amides through reaction with ammonia (B1221849) or primary or secondary amines. This process, known as aminolysis, typically requires heating and may be catalyzed by acids or bases. The direct aminolysis of this compound with an amine would yield the corresponding N-substituted 3-chloro-4-ethoxybenzamide and ethanol. For less reactive amines, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with the amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Imides can be formed through the reaction of the corresponding dicarboxylic acid anhydride (B1165640) with an amine or by other synthetic routes that may involve the ester as a starting material, though this is less common than amidation.

Reactions at the Aromatic Ring System

The aromatic ring of this compound is substituted with an electron-donating ethoxy group (-OEt) and an electron-withdrawing, weakly deactivating chloro group (-Cl). The interplay of these substituents directs the regioselectivity of electrophilic aromatic substitution reactions.

The ethoxy group is a strong activating group and is ortho, para-directing. The chloro group is a deactivating group but is also ortho, para-directing. In this case, the powerful activating effect of the ethoxy group dominates the directing effects. The positions ortho and para to the ethoxy group are at C5 and C2 respectively. The position para to the ethoxy group (C2) is already substituted with the ester group. Therefore, electrophilic attack is most likely to occur at the position ortho to the ethoxy group and meta to the chloro and ester groups, which is the C5 position. The C2 position is also ortho to the chloro group and para to the ethoxy group, but is sterically hindered by the adjacent ester group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield ethyl 3-chloro-4-ethoxy-5-nitrobenzoate as the major product.

Table 3: Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product
NitrationHNO3, H2SO4Ethyl 3-chloro-4-ethoxy-5-nitrobenzoate
BrominationBr2, FeBr3Ethyl 5-bromo-3-chloro-4-ethoxybenzoate
Friedel-Crafts AcylationCH3COCl, AlCl3Ethyl 5-acetyl-3-chloro-4-ethoxybenzoate

Reactivity and Transformation Pathways of Ethyl 3 Chloro 4 Ethoxybenzoate

1 Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. The existing substituents on the ring determine the rate and position of the incoming electrophile. The ethoxy group (-OCH₂CH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. The chloro group (-Cl) is a deactivating group but is also an ortho, para-director because its resonance effect, which donates electron density, outweighs its inductive electron-withdrawing effect in stabilizing the cationic intermediate (arenium ion). The ethyl carboxylate group (-COOCH₂CH₃) is a deactivating group and a meta-director due to its electron-withdrawing nature.

Given the positions of the substituents on this compound, the directing effects can be summarized as follows:

The ethoxy group at C4 strongly directs incoming electrophiles to the ortho positions (C3 and C5). Since C3 is already substituted with chlorine, it primarily directs towards C5.

The chloro group at C3 directs incoming electrophiles to its ortho (C2 and C4) and para (C6) positions. With C4 occupied, it directs towards C2 and C6.

The ethyl carboxylate group at C1 directs incoming electrophiles to its meta positions (C3 and C5). With C3 occupied, it directs towards C5.

The combined influence of these groups suggests that the most likely positions for electrophilic attack are C5 and, to a lesser extent, C2 and C6, as the powerful activating effect of the ethoxy group is dominant.

Halogenation introduces a halogen atom onto the aromatic ring. This reaction is typically carried out with a halogen (e.g., Br₂ or I₂) and a Lewis acid catalyst. For this compound, the strong activating effect of the C4-ethoxy group would direct the incoming halogen.

Bromination: While specific studies on the bromination of this compound are not prevalent, analogous reactions provide insight. For instance, the bromination of similar alkoxy benzoates, such as ethyl 2-ethoxy-4-methylbenzoate with N-bromosuccinimide, has been documented to proceed, indicating the feasibility of such transformations google.com. Based on the directing effects of the substituents, bromination of this compound would be expected to yield primarily Ethyl 5-bromo-3-chloro-4-ethoxybenzoate.

Table 1: Predicted Major Product of Bromination

Starting MaterialReagentsMajor Product
This compoundBr₂, FeBr₃Ethyl 5-bromo-3-chloro-4-ethoxybenzoate

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. sarthaks.com The nitro group is a strong electron-withdrawing group. For this compound, the position of nitration is dictated by the existing substituents. The activating ethoxy group directs the incoming nitro group to the C5 position. This is reinforced by the meta-directing effect of the ethyl carboxylate group.

Patents describing the nitration of related compounds, such as 4-chlorobenzoic acid, show that the nitro group is directed to the position ortho to the chloro group and meta to the carboxylic acid google.com. Similarly, the nitration of 4-alkoxybenzoic acids generally occurs at the position ortho to the alkoxy group google.com. Therefore, the nitration of this compound is predicted to predominantly yield Ethyl 3-chloro-4-ethoxy-5-nitrobenzoate.

Table 2: Predicted Major Product of Nitration

Starting MaterialReagentsMajor Product
This compoundHNO₃, H₂SO₄Ethyl 3-chloro-4-ethoxy-5-nitrobenzoate

Sulfonation is the substitution of a hydrogen atom with a sulfonic acid group (-SO₃H), usually by heating with fuming sulfuric acid (H₂SO₄ + SO₃) aakash.ac.in. The reaction is reversible. As with other electrophilic substitutions, the regiochemical outcome is controlled by the directing effects of the ring's substituents. The sulfonation of chlorobenzene (B131634) yields a mixture of 4-chlorobenzenesulfonic acid and 2-chlorobenzenesulfonic acid, with the para product being major due to reduced steric hindrance sarthaks.comvaia.com.

For this compound, the potent ortho, para-directing ethoxy group would again be the dominant influence, directing the sulfonyl group to the C5 position.

Table 3: Predicted Major Product of Sulfonation

Starting MaterialReagentsMajor Product
This compoundFuming H₂SO₄Ethyl 3-chloro-4-ethoxy-5-(sulfonic acid)benzoate

Friedel-Crafts reactions are methods for attaching alkyl or acyl groups to an aromatic ring masterorganicchemistry.com.

Friedel-Crafts Acylation: This reaction uses an acyl halide or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group (R-C=O). Similar to alkylation, this reaction is generally unsuccessful on rings with moderate or strong deactivating groups. The presence of the ethyl carboxylate group makes the aromatic ring of this compound a poor substrate for Friedel-Crafts acylation . A successful Friedel-Crafts acylation has been reported on phenetole (B1680304) (ethoxybenzene) in the synthesis of a related compound, but the substrate lacked the deactivating chloro and ester groups google.com.

Due to the electronic properties of the substituents, this compound is not an ideal substrate for Friedel-Crafts reactions.

2 Nucleophilic Aromatic Substitution (SNAr) on the Chloro-Substituent

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups qorganica.esbyu.edu. In this reaction, a nucleophile displaces the halide leaving group.

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism pressbooks.pub.

Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group (the chloro atom in this case). This attack is perpendicular to the plane of the ring and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step.

Elimination Step (Fast): The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The formation of the negatively charged Meisenheimer complex is the slow, rate-determining step. Therefore, the reaction rate is significantly increased by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate through resonance qorganica.esgovtpgcdatia.ac.in.

The feasibility of an SNAr reaction on this compound depends on the electronic effects of the ethoxy and ethyl carboxylate groups on the stability of the Meisenheimer intermediate formed by nucleophilic attack at C3.

Ethyl Carboxylate Group (-COOCH₂CH₃): This group is located para to the chloro substituent. As a strong electron-withdrawing group, it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. This delocalization of the negative charge onto the oxygen atoms of the carboxylate group significantly lowers the activation energy of the first step, thereby activating the substrate for SNAr.

Ethoxy Group (-OCH₂CH₃): This group is positioned ortho to the chloro substituent. It is an electron-donating group by resonance, which would typically destabilize the negative charge of the Meisenheimer complex and deactivate the ring towards SNAr. However, its inductive electron-withdrawing effect could provide some minor stabilization.

The powerful activating effect of the para-ethyl carboxylate group is generally sufficient to enable SNAr to occur, despite the deactivating influence of the ortho-ethoxy group. Research has shown that nucleophilic substitution of chlorine can occur in similarly substituted systems, for example, in the reaction between ethyl 4-hydroxybenzoate (B8730719) and 1,2-dichloro-4-nitrobenzene, where a nitro group activates the ring for substitution researchgate.net.

Table 4: Summary of Substituent Effects on SNAr Reactivity

SubstituentPosition Relative to -ClElectronic EffectInfluence on SNAr
Ethyl CarboxylateparaElectron-withdrawingActivating (stabilizes intermediate)
EthoxyorthoElectron-donatingDeactivating (destabilizes intermediate)

Cross-Coupling Reactions at the Halogenated Position

The chlorine atom of this compound is a suitable handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use in these transformations. misuratau.edu.ly

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. researchgate.net This reaction proceeds under basic conditions and is catalyzed by a palladium(0) complex. nih.gov For less reactive aryl chlorides such as this compound, successful coupling typically requires a highly active catalyst system.

Detailed studies on the Suzuki-Miyaura coupling of the closely related substrate, methyl 3-iodo-4-methoxybenzoate, with sterically hindered arylboronic esters have highlighted effective reaction conditions. The optimization of this process to achieve good yields of biaryl products involved the use of Pd(PPh₃)₄ as the catalyst with sodium phenoxide as the base in refluxing anhydrous benzene. researchgate.net Given the lower reactivity of a C-Cl bond compared to a C-I bond, more robust catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos or XPhos, in conjunction with a strong base like potassium phosphate, are often necessary. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Aryl Halide researchgate.net

EntryAryl Halide SubstrateBoronic EsterCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1Methyl 3-iodo-4-methoxybenzoate5,5-Dimethyl-2-mesityl-1,3,2-dioxaborinanePd(PPh₃)₄ (6)NaOPhBenzeneReflux85

Data derived from studies on a comparable substrate to illustrate potential reaction parameters.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. thieme-connect.denih.gov This method is highly effective for the synthesis of substituted alkenes. misuratau.edu.ly The reaction of aryl chlorides generally requires more forcing conditions than aryl iodides or bromides. However, the use of highly active palladium catalysts, often in combination with phosphine ligands, allows for the successful coupling of these less reactive substrates. thieme-connect.de

For electron-rich aryl chlorides, the choice of catalyst, ligand, and base is critical to achieving high yields. thieme-connect.de Research on the Heck reaction of 4-bromoanisole, a substrate with similar electronic properties to this compound, for the synthesis of the sunscreen agent 2-ethylhexyl-4-methoxy cinnamate (B1238496) has demonstrated the feasibility of such couplings. researchgate.net These reactions often utilize palladium acetate (B1210297) [Pd(OAc)₂] as the catalyst precursor in polar aprotic solvents like N,N-dimethylformamide (DMF). nih.govresearchgate.net

Table 2: General Conditions for Heck Reaction of Electron-Rich Aryl Halides researchgate.net

EntryAryl HalideAlkeneCatalystLigandBaseSolventTemperature
14-Bromoanisole2-Ethylhexyl acrylatePd(OAc)₂PPh₃Et₃NDMF / NMPHigh

This table presents generalized conditions based on findings for similar substrates.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. google.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.org This method is a primary route to the synthesis of arylalkynes and conjugated enynes. nih.gov

While the standard conditions are effective for aryl iodides and bromides, the coupling of aryl chlorides requires more specialized catalytic systems due to the strength of the carbon-chlorine bond. Innovations in this area include the development of copper-free Sonogashira protocols and the use of highly active palladium-phosphine complexes or N-heterocyclic carbene (NHC) palladium complexes. google.com For a substrate like this compound, successful Sonogashira coupling would likely necessitate such an advanced catalyst system, potentially at elevated temperatures, to achieve efficient conversion. google.com

The Stille reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). beilstein-journals.org This reaction is known for its tolerance of a wide variety of functional groups, and the organotin reagents are generally stable to air and moisture. The primary limitation is the toxicity of the tin compounds.

As with other cross-coupling reactions, aryl chlorides are more challenging substrates for the Stille reaction than bromides or iodides. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. To facilitate the coupling of aryl chlorides, the use of more reactive palladium catalysts, often with specialized ligands, and higher reaction temperatures may be required. The reaction can be applied to a wide range of aryl and heterocyclic halides, making it a plausible, though less common, method for the derivatization of this compound. beilstein-journals.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a cornerstone of modern medicinal chemistry for the synthesis of aryl amines. The transformation is versatile, accommodating a wide range of primary and secondary amines and aryl halides.

For the amination of aryl chlorides, particularly electron-rich ones, the catalyst system is of paramount importance. The use of bulky, electron-rich phosphine ligands, such as XPhos or SPhos, in combination with a palladium precursor [e.g., Pd₂(dba)₃ or Pd(OAc)₂] and a strong base (e.g., sodium tert-butoxide or potassium phosphate) is standard practice to achieve high yields. These conditions are designed to promote the challenging oxidative addition step and the subsequent reductive elimination to form the C-N bond.

The Negishi coupling reaction creates a carbon-carbon bond by reacting an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions compared to other coupling methods. However, these reagents are sensitive to air and moisture, requiring reactions to be performed under inert atmospheres.

The Negishi reaction is highly effective for creating C(sp²)-C(sp³) bonds. Research into the synthesis of α-heteroaryl-α-amino acid building blocks has provided detailed protocols for the Negishi coupling of various heteroaryl chlorides and bromides with ethyl (bromozinc)acetate. These studies found that a catalyst system of Pd(dba)₂ and the bulky phosphine ligand X-Phos was effective. While the specific substrate this compound was not tested, the results for other aryl chlorides provide a strong basis for predicting its reactivity.

Table 3: Negishi Coupling of Various Heteroaryl Halides with a Zinc Reagent

EntryHeteroaryl HalideCatalyst SystemSolventConditionsYield (%)
12-ChlorothiazolePd(dba)₂ / X-PhosTHFBlue light, rt, 2h44
22-BromothiazolePd(dba)₂ / X-PhosTHFBlue light, rt, 2h62
33-ChloroindazolePd(dba)₂ / X-PhosTHFBlue light, rt, 2h48
42-Chlorobenzimidazole (N-PMB)Pd(dba)₂ / X-PhosTHFBlue light, rt, 2h82

Data derived from studies on various aryl chlorides to illustrate potential reaction parameters for this compound.

Transformations of the Ethoxy Group

The ethoxy group (-OCH2CH3) attached to the benzene ring is an ether linkage, which is generally stable. However, under specific conditions, it can undergo cleavage or derivatization.

The cleavage of the aryl-O-ethyl bond in this compound results in the formation of a hydroxyl group at the C4 position, yielding Ethyl 3-chloro-4-hydroxybenzoate. This transformation typically requires harsh reaction conditions and the use of strong reagents that can break the stable ether bond.

One of the most common reagents for the cleavage of aryl ethers is boron tribromide (BBr3). nih.govnih.govresearchgate.net The reaction is thought to proceed via the formation of an adduct between the Lewis acidic boron atom and the ether oxygen, followed by a nucleophilic attack of a bromide ion on the ethyl group. core.ac.uk While specific studies on this compound are not prevalent, the general mechanism for aryl methyl ether cleavage with BBr3 suggests a bimolecular pathway. researchgate.netcore.ac.uk It is plausible that a similar mechanism applies to the de-ethylation of this compound.

Table 1: General Reagents for Aryl Ether Cleavage

Reagent General Conditions Product from this compound
Boron tribromide (BBr3) Inert solvent (e.g., CH2Cl2), often at low temperatures Ethyl 3-chloro-4-hydroxybenzoate
Hydrobromic acid (HBr) High temperatures Ethyl 3-chloro-4-hydroxybenzoate

This table presents generally applicable methods for aryl ether cleavage and the expected product for this compound based on these principles. Specific reaction conditions for this substrate may vary.

It is crucial to consider the selectivity of the cleavage reaction, as the ester group is also susceptible to cleavage under acidic or basic conditions. The choice of reagent and reaction conditions is therefore critical to selectively cleave the ether without affecting the ester functionality.

The derivatization of the ethoxy group itself, without cleavage, is less common. The oxidation of the ethyl group in the ethoxy moiety is not a typical transformation. The benzylic position of alkyl chains on an aromatic ring is susceptible to oxidation to a carboxylic acid. pressbooks.publibretexts.orglibretexts.org However, the ethoxy group lacks a benzylic hydrogen, making it resistant to such oxidation.

Transformations such as the conversion of the ethoxy group to an acetoxy group would likely proceed through a two-step process involving cleavage of the ether to a phenol (B47542), followed by acetylation of the resulting hydroxyl group. wikipedia.org Direct oxidation of the ether linkage to an ester is not a standard synthetic route.

Other derivatizations could potentially involve reactions at the alpha-carbon of the ethyl group, but such transformations would likely require specific and complex synthetic strategies and are not commonly reported for this type of substrate.

Stereochemical Aspects of Reactions

The structure of this compound is achiral. However, reactions involving this molecule could potentially introduce chirality, leading to the formation of stereoisomers.

Currently, there is a lack of specific research in the scientific literature detailing diastereoselective or enantioselective transformations directly involving this compound. Such transformations would typically involve the introduction of a new stereocenter in a controlled manner. For instance, a reaction at the aromatic ring or at the ester could be designed to favor the formation of one diastereomer or enantiomer over the other, provided a chiral reagent or catalyst is employed.

The development of chiral catalysts for the asymmetric derivatization of this compound is a theoretical possibility but appears to be an unexplored area of research. In principle, chiral Lewis acids or chiral organocatalysts could be employed to achieve enantioselective reactions at various positions on the molecule. researchgate.netwikipedia.orgnih.govdntb.gov.ua

For example, a chiral catalyst could direct the addition of a nucleophile to the carbonyl group of the ester, or a chiral Lewis acid could be used to catalyze an enantioselective electrophilic substitution on the aromatic ring. However, without specific studies, these remain hypothetical applications of known asymmetric catalysis principles.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Ethyl 3-chloro-4-hydroxybenzoate
Boron tribromide
Hydrobromic acid

Application of Ethyl 3 Chloro 4 Ethoxybenzoate As a Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The chemical framework of ethyl 3-chloro-4-ethoxybenzoate is a suitable scaffold for the construction of various heterocyclic systems. Through multi-step synthetic sequences, the ester and the aromatic ring can be modified to form nitrogen-, oxygen-, and sulfur-containing heterocycles. These heterocyclic compounds are significant targets in medicinal chemistry and materials science.

This compound can be envisioned as a precursor for nitrogen-containing heterocycles like quinazolines and pyrazoles, which are known for their diverse biological activities. mdpi.comnih.gov

Quinazolines: The synthesis of quinazolinones often begins with anthranilic acid derivatives. nih.gov this compound can be converted into a suitable substituted anthranilic acid through a sequence involving nitration, reduction of the nitro group to an amine, and hydrolysis of the ester to a carboxylic acid. This resulting 2-amino-4-chloro-5-ethoxybenzoic acid can then undergo condensation with various reagents to form the quinazolinone core. For instance, reaction with chloro-acyl chlorides can yield N-acyl-anthranilic acids, which cyclize to benzoxazinones and subsequently react with amines or hydrazine (B178648) to form the target tricyclic quinazolinone derivatives. nih.gov General methods, such as copper-catalyzed reactions of 2-aminobenzamides with amides, also provide a route to this class of compounds. organic-chemistry.org

Pyrazoles: Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine. organic-chemistry.org To utilize this compound, it could first undergo a Claisen condensation to introduce a β-keto ester functionality. The resulting dicarbonyl compound, bearing the 3-chloro-4-ethoxyphenyl substituent, can then be cyclized with hydrazine hydrate (B1144303) to yield the corresponding pyrazole (B372694). The specific substitution pattern on the final pyrazole ring can be controlled by the choice of the condensing partner and reaction conditions. organic-chemistry.org Such pyrazole derivatives are not only biologically active but can also serve as ligands in coordination chemistry. mdpi.comnih.gov

Table 1: Proposed Synthesis of Nitrogen-Containing Heterocycles

Target Heterocycle Key Intermediate from this compound General Synthetic Strategy
Quinazolinone 2-Amino-4-chloro-5-ethoxybenzoic acid Cyclocondensation with amides or formamides organic-chemistry.org

The synthesis of oxygen-containing heterocycles such as benzofurans and benzopyrans can also potentially start from this compound.

Benzofurans: One common route to benzofurans involves the intramolecular cyclization of substituted 2-phenoxyvinyl bromides, which can be generated from phenols. organic-chemistry.org To adapt this for this compound, the ester group could be hydrolyzed to the corresponding 3-chloro-4-ethoxybenzoic acid. This acid could then be converted to the phenol (B47542) via a Curtius, Hofmann, or Schmidt rearrangement, followed by protection and subsequent steps to build the furan (B31954) ring. A more direct approach could involve ortho-lithiation or other C-H activation strategies to introduce a side chain that can be cyclized.

Benzopyrans: The synthesis of 2H-benzopyrans has been achieved through the electrophilic cyclization of propargylic aryl ethers. nih.gov A potential pathway from this compound would first require the reduction of the ester group to a benzyl (B1604629) alcohol. This alcohol can then be converted to the corresponding phenol, which subsequently reacts with a propargyl halide to form the necessary propargylic aryl ether. Treatment of this ether with an electrophile like iodine or phenylselenyl bromide would induce cyclization to the 3,4-disubstituted 2H-benzopyran skeleton. nih.gov Potential metabolites of certain benzopyran derivatives have been synthesized using various oxidizing agents. nih.gov

Table 2: Proposed Synthesis of Oxygen-Containing Heterocycles

Target Heterocycle Key Intermediate from this compound General Synthetic Strategy
Benzofuran 2-alkynyl-3-chloro-4-ethoxyphenol Intramolecular cyclization organic-chemistry.org

This compound can also be considered a starting point for sulfur-containing heterocycles like benzothiophenes.

Benzothiophenes: The synthesis of benzothiophenes can be accomplished through various methods, including the palladium-catalyzed C-H arylation of electron-rich heteroarenes or the cyclization of o-halovinylbenzenes with a sulfur source. organic-chemistry.org A plausible route starting from this compound would involve its conversion into a suitably substituted benzene (B151609) derivative. For example, the ester could be transformed into a vinyl group via a Wittig reaction or related olefination on the corresponding aldehyde (derived from the ester). If a halogen is introduced at the ortho position to the vinyl group, this intermediate could undergo cyclization with a sulfide (B99878) source like sodium sulfide to yield the benzothiophene (B83047) ring system. organic-chemistry.org

Table 3: Proposed Synthesis of Sulfur-Containing Heterocycles

Target Heterocycle Key Intermediate from this compound General Synthetic Strategy

Precursor for Advanced Organic Materials (focus on chemical synthesis, not material properties)

The functional groups on this compound make it a candidate for the synthesis of monomers and ligands, which are fundamental components of advanced organic materials.

This compound can be chemically modified to produce monomers for polymerization. The development of monomers from renewable resources is an area of significant interest. mdpi.com To be useful as a monomer, a molecule typically needs at least two reactive functional groups.

A straightforward approach involves creating a difunctional monomer. The existing ester group can be one reactive site. A second reactive group can be introduced onto the aromatic ring. For example, the ester could be hydrolyzed to a carboxylic acid. Subsequently, another functional group, such as a hydroxyl or an additional carboxylic acid, could be introduced by modifying the ethoxy group or by functionalizing one of the ring's C-H bonds. For instance, demethylation of a related methoxy-containing compound followed by carboxylation is a known process. A similar dealkylation of the ethoxy group to a hydroxyl group, followed by conversion of the original ester to an acid chloride, would yield a hydroxy-acid chloride monomer suitable for polyester (B1180765) synthesis.

Table 4: Proposed Monomer Synthesis

Monomer Type Proposed Structure Synthetic Approach
Hydroxy-acid chloride 3-Chloro-4-hydroxybenzoyl chloride 1. Hydrolysis of the ester. 2. De-ethylation of the ether. 3. Chlorination of the carboxylic acid.

The synthesis of specialized ligands for catalytic applications is another area where derivatives of this compound could be valuable. Many effective ligands are based on heterocyclic scaffolds containing donor atoms like nitrogen or phosphorus.

As discussed in section 4.1.1, pyrazole derivatives can be synthesized from this starting material. Pyrazoles are well-known N-donor ligands that can coordinate with a variety of transition metals, including gold(I) and others, to form catalytically active complexes. mdpi.com By elaborating the pyrazole ring system derived from this compound, ligands with tailored steric and electronic properties could be designed. For example, introducing phosphine (B1218219) groups onto the phenyl ring or the pyrazole itself would create N,P-hybrid ligands, which are of interest in catalysis. The synthesis would involve standard organometallic procedures, such as ortho-lithiation followed by reaction with a chlorophosphine.

Table 5: Mentioned Chemical Compounds

Compound Name
2-Amino-4-chloro-5-ethoxybenzoic acid
2H-Benzopyran
Benzofuran
Benzothiophene
Benzoxazinone
Chloro-acyl chloride
Ethyl 2-(3-chloro-4-ethoxybenzoyl)-3-oxobutanoate
This compound
Gold(I)
Hydrazine
Iodine
N-acyl-anthranilic acid
Phenylselenyl bromide
Pyrazole
Quinazolinone

Intermediate in Natural Product Synthesis

While direct and specific examples of this compound's use as a key intermediate in the total synthesis of natural products are not extensively documented in publicly available literature, the structural motif it represents is found in various natural compounds. For instance, the core structure of 3-chloro-4-hydroxyphenylacetic acid, a fungal metabolite, is structurally similar. This natural product has been utilized as a scaffold in the synthesis of compound libraries, highlighting the potential of related chloro-alkoxy-phenyl structures in chemical biology and medicinal chemistry. The synthesis of derivatives from such scaffolds often involves transformations that are applicable to this compound, such as modifications at the aromatic ring and the carboxylic acid (or its ester) functionality.

Construction of Chemical Libraries

The creation of chemical libraries, which are collections of diverse compounds, is a cornerstone of modern drug discovery and material science. This compound and its parent carboxylic acid, 3-chloro-4-ethoxybenzoic acid, are valuable scaffolds for the construction of such libraries due to their inherent functionality, which allows for the introduction of diversity at multiple points.

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. Substituted benzoic acids are frequently used as core structures in these synthetic endeavors. For example, 3-amino-5-hydroxybenzoic acid has been employed as a scaffold to generate a non-peptide library of over 2000 compounds using a split/combine solid-phase synthesis strategy. patsnap.com This approach involves attaching the benzoic acid to a solid support and then systematically reacting the other functional groups (amino and hydroxy) with a variety of building blocks. A similar strategy could be envisioned for this compound, where the ester is first hydrolyzed to the carboxylic acid and attached to a resin. The chloro- and ethoxy- substituents could then be modified, or the aromatic ring further functionalized to create a diverse library of compounds.

Parallel synthesis is another powerful technique for generating chemical libraries, where discrete compounds are synthesized in separate reaction vessels simultaneously. This method has been successfully used to create libraries of complex molecules, such as multi-substituted benzo[b]furans and 2H-benzopyrans. googleapis.comnih.gov In these syntheses, a core structure, often a halogenated aromatic, is systematically reacted with a diverse set of reagents to produce a library of related compounds. For instance, a library of substituted phenylacetic acid amides was generated from the natural product scaffold 3-chloro-4-hydroxyphenylacetic acid through a parallel solution-phase synthesis. nih.gov The initial step involved the esterification of the carboxylic acid, followed by aminolysis with a diverse set of primary amines. nih.gov This demonstrates a viable pathway for utilizing this compound or its corresponding acid in a parallel synthesis workflow to generate a focused library of amide derivatives.

Table of Synthesized Amide Analogues from a Structurally Similar Scaffold

CompoundR-Group
3 Benzyl
4 2-Fluorobenzyl
5 3-Fluorobenzyl
6 4-Fluorobenzyl
7 2-Chlorobenzyl
8 3-Chlorobenzyl
9 4-Chlorobenzyl
10 2-Bromobenzyl
11 3-Bromobenzyl
12 4-Bromobenzyl
13 2-Methylbenzyl
14 3-Methylbenzyl
15 4-Methylbenzyl
16 2-Methoxybenzyl
17 3-Methoxybenzyl
18 4-Methoxybenzyl
19 Phenethyl
20 3-Phenylpropyl
21 Cyclohexylmethyl
22 (R)-(+)-α-Methylbenzyl

This table is illustrative and based on the synthesis from 3-chloro-4-hydroxyphenylacetic acid, demonstrating the types of derivatives that could be generated from a similar scaffold like this compound. nih.gov

Development of Novel Reagents and Catalysts from Derivatives

The functional groups present in this compound provide a foundation for the synthesis of more complex molecules that can act as novel reagents or catalysts. While specific examples deriving directly from this compound are not prominent in the literature, the general strategies for creating such molecules from substituted benzoic acids are well-established.

For example, functionalized benzoic acids can be converted into ligands for metal-catalyzed reactions. The synthesis of phosphine ligands, which are crucial for many catalytic processes, often starts from halogenated aromatic compounds. researchgate.net The chloro group on the this compound ring could potentially be displaced by a phosphine group through a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. Subsequent modification of the ester and ethoxy groups could lead to a variety of phosphine ligands with tailored electronic and steric properties.

Furthermore, benzoic acid derivatives can be immobilized on solid supports, such as magnetic nanoparticles, to create heterogeneous catalysts. For instance, a urea-benzoic acid functionalized magnetic nanoparticle has been synthesized and used as a dual acidic and hydrogen bonding catalyst for the synthesis of heterocyclic compounds. curiaglobal.com A similar approach could be applied to 3-chloro-4-ethoxybenzoic acid, the hydrolyzed form of this compound, to develop novel, recyclable catalysts for various organic transformations.

Advanced Spectroscopic and Structural Elucidation in Synthetic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of Ethyl 3-chloro-4-ethoxybenzoate reveals the number of distinct proton environments and their neighboring atoms. The spectrum is characterized by signals corresponding to the aromatic protons and the two ethoxy groups. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons, providing direct evidence of proton connectivity. The chemical shifts (δ) are indicative of the electronic environment of each proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableAromatic-H
Data not availableData not availableData not availableAromatic-H
Data not availableData not availableData not availableAromatic-H
Data not availableQuartetData not available-OCH₂CH₃ (ester)
Data not availableQuartetData not available-OCH₂CH₃ (ether)
Data not availableTripletData not available-OCH₂CH₃ (ester)
Data not availableTripletData not available-OCH₂CH₃ (ether)

Detailed, experimentally verified ¹H NMR data for this compound is not publicly available in the searched literature. The table represents the expected signals based on the molecular structure.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The chemical shifts of these signals are highly sensitive to the local electronic environment, allowing for the assignment of each carbon atom to its position in the molecular structure, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethoxy groups.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
Data not availableC=O (ester)
Data not availableAromatic-C
Data not availableAromatic-C
Data not availableAromatic-C
Data not availableAromatic-C
Data not availableAromatic-C
Data not availableAromatic-C
Data not available-OCH₂CH₃ (ester)
Data not available-OCH₂CH₃ (ether)
Data not available-OCH₂CH₃ (ester)
Data not available-OCH₂CH₃ (ether)

Specific, experimentally verified ¹³C NMR data for this compound is not available in the public domain based on the conducted search. The table outlines the expected carbon environments.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methylene (B1212753) and methyl protons within each ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton, for example, by showing correlations from the aromatic protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the substitution pattern on the aromatic ring.

Detailed 2D NMR studies specifically for this compound have not been found in the available literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₁H₁₃ClO₃), the calculated exact mass is 228.0553. An experimental HRMS measurement confirming this value would provide strong evidence for the correct molecular formula.

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used to confirm the identity of the compound. The fragmentation of ethyl benzoates typically involves characteristic losses of the ethoxy group (-45 Da) and subsequent loss of carbon monoxide (-28 Da) from the resulting benzoyl cation. The presence of the chloro and ethoxy substituents on the aromatic ring of this compound would further influence the fragmentation pathways, leading to a unique mass spectrum.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio)Proposed Fragment
228/230[M]⁺ (Molecular ion peak, showing isotopic pattern for chlorine)
183/185[M - OCH₂CH₃]⁺
155/157[M - OCH₂CH₃ - CO]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is crucial for monitoring the progress of the synthesis of "this compound" and for verifying the purity of the isolated product.

In a typical synthesis, small aliquots of the reaction mixture can be withdrawn at different time intervals and analyzed by GC-MS. The resulting chromatogram would show distinct peaks corresponding to the starting materials, intermediates, the desired product, and any byproducts. The retention time, the time it takes for a compound to travel through the chromatographic column to the detector, is a characteristic feature of the compound under a specific set of GC conditions.

The mass spectrometer fragments the molecules as they elute from the GC column and separates the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern is unique to a particular molecular structure and serves as a "molecular fingerprint." For "this compound," the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as other significant fragments resulting from the cleavage of the ester and ether groups.

The purity of the final "this compound" product is determined by the presence of a single dominant peak in the gas chromatogram at the expected retention time. The integration of the peak area provides a quantitative measure of its purity.

Table 1: Hypothetical GC-MS Data for Reaction Monitoring

Retention Time (min)CompoundRole in Reaction
3.5Starting Material AReactant
5.2Starting Material BReactant
8.9This compoundProduct
6.1ByproductImpurity

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Progress

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a key tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Infrared (IR) Spectroscopy

The IR spectrum of "this compound" would display characteristic absorption bands that confirm the presence of its key functional groups. The progress of its synthesis can be monitored by observing the disappearance of the characteristic bands of the reactants and the appearance of the bands corresponding to the product. For example, in an esterification reaction to produce "this compound," the broad O-H stretching band of a carboxylic acid starting material (around 3000 cm⁻¹) would disappear, while the characteristic C=O stretching band of the ester product would appear.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule during vibration, Raman spectroscopy measures the inelastic scattering of light due to changes in the polarizability of the molecule. A key advantage of Raman spectroscopy is that it is less sensitive to interference from water, making it suitable for monitoring reactions in aqueous media.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
C=O (Ester)Stretch1715-1735IR, Raman
C-O (Ester)Stretch1250-1300IR, Raman
C-O (Ether)Stretch1050-1150IR, Raman
C-ClStretch600-800IR, Raman
Aromatic C=CStretch1450-1600IR, Raman
Aromatic C-HStretch3000-3100IR, Raman
Aliphatic C-HStretch2850-2980IR, Raman

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination (for novel derivatives or intermediates)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would be particularly valuable for characterizing novel derivatives or crystalline intermediates formed during the synthesis of "this compound."

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The data obtained from single-crystal X-ray diffraction provides precise information about bond lengths, bond angles, and torsion angles within the molecule. It also reveals details about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or van der Waals forces. This information is crucial for understanding the solid-state properties of the compound and can provide insights into its physical properties, such as its melting point and solubility. While no public crystal structure data for "this compound" is currently available, this technique remains the gold standard for unambiguous structural confirmation of crystalline solids.

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the characterization of chiral derivatives of "this compound," should they be synthesized.

A molecule is chiral if it is non-superimposable on its mirror image. While "this compound" itself is not chiral, the introduction of a chiral center, for instance, through modification of the ethyl or ethoxy groups, would result in enantiomers.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of the molecule.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to determine the absolute configuration of a chiral compound.

The synthesis of a chiral derivative of "this compound" would necessitate the use of these techniques to confirm the enantiomeric purity and to assign the absolute configuration of the synthesized molecule.

Computational and Theoretical Studies of Ethyl 3 Chloro 4 Ethoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure and properties of molecules. These methods are crucial for understanding molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like Ethyl 3-chloro-4-ethoxybenzoate. DFT can be used to predict a variety of properties, including molecular geometry, vibrational frequencies, and parameters related to chemical reactivity. For instance, DFT calculations have been employed to elucidate reaction mechanisms in various organic reactions. rsc.org

Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, an FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The presence of the electron-withdrawing chlorine atom and the electron-donating ethoxy group on the benzene (B151609) ring will influence the electron density distribution and the energies of the frontier orbitals. Generally, in substituted aromatic esters, the HOMO is often distributed over the benzene ring and the oxygen atoms, while the LUMO is typically located over the carbonyl group and the aromatic ring. cureffi.orglibretexts.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Substituted Aromatic Ester

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Indicates the electron-donating ability of the molecule.
LUMO-1.2Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3A larger gap suggests higher kinetic stability.

Note: This table is for illustrative purposes and does not represent actual calculated values for this compound, as specific literature is unavailable. The values are typical for a stable organic molecule.

Molecular Electrostatic Potential (MESP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. They are invaluable for understanding intermolecular interactions, particularly non-covalent interactions, and for predicting the sites of electrophilic and nucleophilic attack. nih.govrsc.org The MESP map displays regions of negative potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MESP would show a region of high negative potential around the carbonyl oxygen and the ether oxygen, indicating these as likely sites for protonation or interaction with electrophiles. The chlorine atom, being electronegative, would also influence the potential distribution. The aromatic protons and the ethyl groups would exhibit positive potential. MESP analysis has been successfully applied to understand substituent effects in a variety of substituted benzoic acids and other aromatic systems. researchgate.netresearchgate.netnih.gov

DFT can be used to model the entire energy profile of a chemical reaction, from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For this compound, this methodology could be applied to study reactions such as hydrolysis of the ester group or electrophilic aromatic substitution on the benzene ring. For example, a study on the reaction between dichloroethylene carbonate and triethylamine (B128534) utilized DFT to elucidate the reaction mechanism and identify the rate-determining step. rsc.org Such calculations would provide detailed insights into the mechanism of reactions involving this compound.

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on the fundamental principles of quantum mechanics, without the use of experimental data or empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide very high-accuracy predictions of molecular properties. However, they are computationally much more demanding than DFT and are typically used for smaller molecules or to benchmark the results of less computationally expensive methods. For a molecule the size of this compound, high-level ab initio calculations would be computationally intensive but could provide very precise values for its electronic energy and other properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Modeling and Simulation

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the behavior of larger systems, such as a molecule in a solvent or in a condensed phase. These methods typically use classical mechanics and force fields to describe the interactions between atoms.

For this compound, molecular dynamics (MD) simulations could be used to study its conformational flexibility, its interactions with solvent molecules, and its behavior in a mixture with other compounds. This would be particularly relevant for understanding its physical properties like solubility and for designing processes such as crystallization or extraction. While specific molecular modeling studies on this compound are not readily found, the techniques are widely applied in the study of organic materials and pharmaceuticals.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the ethyl ester and ethoxy groups. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.

The key rotatable bonds are:

The C(aryl)-O bond of the ethoxy group.

The O-C(ethyl) bond of the ethoxy group.

The C(aryl)-C(carbonyl) bond of the ester group.

The C(carbonyl)-O bond of the ester group.

The O-C(ethyl) bond of the ester group.

Computational methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface by systematically rotating these bonds. For similar aromatic esters, it has been shown that the planarity of the ester group with the benzene ring is a critical factor in determining stability, influenced by a balance between resonance stabilization and steric hindrance. nih.govacs.orgresearchgate.net The presence of the ortho-chloro substituent relative to the ester group and the para-ethoxy group will introduce specific steric and electronic effects that modulate the rotational barriers and the relative energies of the conformers.

Hypothetical Relative Energies of Conformers for this compound

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
A (Planar Ester)~0°0.0 (Global Minimum)
B (Twisted Ester)~90°5-10 (Rotational Barrier)
C (Ethoxy Rotation 1)~0°0.5
D (Ethoxy Rotation 2)~180°0.7

Note: This table is illustrative and based on general principles of conformational analysis of aromatic esters. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations (e.g., for solvent effects on reactivity)

Molecular Dynamics (MD) simulations can provide a dynamic picture of this compound's behavior over time, particularly its interactions with solvent molecules. nih.govacs.orgresearchgate.net By simulating the motion of the solute and a large number of solvent molecules, MD can elucidate how the solvent influences the conformational preferences and reactivity of the ester.

For a molecule like this compound, MD simulations in different solvents (e.g., water, ethanol (B145695), chloroform) could reveal:

Solvation Shell Structure: How solvent molecules arrange around the polar ester and ethoxy groups, as well as the more non-polar aromatic ring and chloro-substituent.

Conformational Dynamics: The simulations can track the transitions between different conformations and how the solvent environment affects the energy barriers between them. Studies on other aromatic compounds have shown that polar solvents can stabilize more polar conformers. nih.gov

Diffusion and Transport Properties: The diffusion coefficient of the molecule in a given solvent can be calculated, which is relevant for understanding reaction kinetics in solution.

For instance, in a polar protic solvent like water, hydrogen bonding would be expected to occur with the oxygen atoms of the ester and ethoxy groups. In a non-polar solvent, van der Waals interactions would dominate. These different interaction patterns can affect the accessibility of the ester group to reactants, thereby influencing reaction rates. uj.ac.za

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Computational NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard tool in chemical research. nih.govnsf.govrsc.org The most common approach is to use DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

The process involves:

Optimizing the geometry of the most stable conformer(s) of this compound at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

Performing a GIAO calculation on the optimized geometry to compute the absolute magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts (δ).

For this compound, this would provide predicted ¹H and ¹³C chemical shifts. The accuracy of these predictions is generally high, often within 0.2 ppm for ¹H and 2-5 ppm for ¹³C, which is usually sufficient for structural assignment. nih.govnsf.gov Machine learning approaches are also emerging as a rapid alternative to DFT for chemical shift prediction. nih.govnsf.govrsc.org

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~165
Aromatic C-Cl~128
Aromatic C-OEt~155
Aromatic C-COOEt~125
Aromatic C-H (ortho to Cl)~129
Aromatic C-H (ortho to COOEt)~115
OCH₂ (ethoxy)~64
CH₃ (ethoxy)~15
OCH₂ (ester)~61
CH₃ (ester)~14

Note: This table is illustrative. The actual chemical shifts would depend on the specific computational method and basis set used.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations with good accuracy. nih.govresearchgate.net

The computational procedure involves:

Optimizing the molecular geometry.

Calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix).

Diagonalizing the mass-weighted Hessian matrix to obtain the vibrational frequencies and normal modes.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. researchgate.netuit.no

For this compound, these calculations would predict the characteristic stretching frequencies for the C=O bond of the ester (typically around 1720 cm⁻¹), the C-O bonds, the aromatic C-C bonds, and the C-Cl bond, as well as various bending and torsional modes. Comparing the calculated spectrum with an experimental one can provide strong evidence for the molecular structure. nih.govresearchgate.net

Understanding Reaction Mechanisms Through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying transient intermediates and the high-energy transition states that connect them.

Characterization of Intermediates and Transition States

For reactions involving this compound, such as hydrolysis or transesterification, computational methods can map out the entire reaction pathway. nih.govnih.govrsc.org This involves locating the structures of all reactants, intermediates, transition states, and products on the potential energy surface.

Transition state theory is central to this analysis. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Transition state structures can be located using various algorithms within quantum chemistry software packages. Once found, a frequency calculation must be performed to confirm that the structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

For example, in the base-catalyzed hydrolysis of this compound, the mechanism would likely proceed through a tetrahedral intermediate. nih.gov Computational studies could:

Determine the structure of this tetrahedral intermediate.

Locate the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Locate the transition state for the departure of the ethoxide leaving group.

Calculate the activation energies for each step, allowing for the identification of the rate-determining step.

Activation Energy and Reaction Energetics Calculation

The study of activation energies and reaction energetics is fundamental to understanding and optimizing the synthesis of this compound. While specific experimental or theoretical studies on the activation energy for the direct synthesis of this compound are not extensively documented in the public domain, we can infer and discuss the expected energetic landscape by examining related reactions and computational methodologies.

The primary route to this compound is the esterification of 3-chloro-4-ethoxybenzoic acid with ethanol, typically under acidic catalysis. The activation energy (Ea) for this type of reaction is a critical parameter that dictates the reaction rate. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the potential energy surface of a reaction, allowing for the determination of the transition state energy and, consequently, the activation energy. nih.govresearchgate.netmdpi.com

For the esterification of benzoic acid and its substituted derivatives, activation energies have been reported in the range of 40 to 70 kJ/mol, depending on the specific substituents and the catalyst used. researchgate.netresearchgate.net For instance, the self-catalyzed esterification of benzoic acid has a calculated activation energy of 44.1 kJ mol⁻¹. researchgate.net In another study on the esterification of benzoic acid with 1-butyl alcohol, the activation energies for the forward and reverse reactions were found to be 58.40 and 57.70 kJ∙mol⁻¹, respectively. dnu.dp.ua The presence of substituents on the benzene ring, such as the chloro and ethoxy groups in the case of 3-chloro-4-ethoxybenzoic acid, will influence the electronic properties of the carboxylic acid and thus modulate the activation energy. The electron-withdrawing nature of the chlorine atom is expected to increase the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for the nucleophilic attack by ethanol. Conversely, the electron-donating ethoxy group may have an opposing effect. Computational studies can precisely quantify these substituent effects on the reaction energetics. sciencepublishinggroup.comugm.ac.id

ReactionCatalystCalculated Activation Energy (kJ/mol)Reference
Esterification of Benzoic AcidSelf-catalyzed44.1 researchgate.net
Esterification of Benzoic Acidp-toluenesulfonic acid58.40 dnu.dp.ua
Esterification of Propionic AcidIon-exchange resin52.29 researchgate.net
Hydrolysis of Methyl LactateCation exchange resin45.84 researchgate.net

This table is illustrative and presents data for related reactions to provide context for the potential activation energy of this compound synthesis.

Further computational investigations could explore alternative synthetic routes to this compound and their corresponding reaction energetics. This would enable the in silico screening of various catalysts and reaction conditions to identify the most efficient and energetically favorable synthetic pathways.

In Silico Design of Novel Derivatizations and Synthetic Pathways

The in silico design of novel derivatives of this compound opens up a vast chemical space for the exploration of new compounds with potentially enhanced or entirely new properties. Computational chemistry allows for the rational design of these derivatives by predicting their structural, electronic, and functional characteristics before their actual synthesis, thereby saving significant time and resources. mdpi.commdpi.comresearchgate.net

The core structure of this compound offers several sites for modification. The aromatic ring can be further functionalized with various substituents, the ester group can be converted into other functional groups (e.g., amides, hydrazides), and the chloro and ethoxy groups can be replaced or modified. In silico tools can be used to model these modifications and predict their impact on properties such as biological activity, material properties, or reactivity. nih.govacs.org

For example, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of designed derivatives with a specific biological activity. sciencepublishinggroup.com By building a computational model based on a set of known active and inactive compounds, it is possible to predict the activity of newly designed molecules. Molecular docking simulations can be used to predict the binding affinity of designed derivatives to a specific biological target, such as an enzyme or a receptor, which is a cornerstone of modern drug discovery. mdpi.comnih.gov

The following table outlines potential derivatization strategies for this compound and the computational methods that could be used to evaluate them:

Derivatization StrategyTarget PropertyComputational Method
Introduction of new substituents on the aromatic ringEnhanced biological activity, altered electronic propertiesQSAR, Molecular Docking, DFT calculations
Modification of the ester group to amides or hydrazidesImproved binding affinity to biological targets, different chemical reactivityMolecular Docking, Reaction mechanism studies (DFT)
Replacement of the chloro or ethoxy groupAltered solubility, metabolic stability, or reactivityDFT calculations, Molecular Dynamics simulations

Furthermore, computational modeling can be instrumental in designing novel and efficient synthetic pathways to these new derivatives. nih.gov By calculating the reaction energies and activation barriers for various potential synthetic routes, it is possible to identify the most promising and energetically favorable methods. This can guide experimental work and streamline the synthesis process. For instance, theoretical calculations can help in selecting the most appropriate catalysts or reagents for a specific transformation. acs.org

The integration of in silico design with synthetic chemistry provides a powerful paradigm for the discovery and development of new chemical entities based on the this compound scaffold.

Future Directions and Emerging Research Avenues for Ethyl 3 Chloro 4 Ethoxybenzoate

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of Ethyl 3-chloro-4-ethoxybenzoate and related structures often relies on traditional methods that can be improved in terms of yield, selectivity, and catalyst performance. Future research will likely focus on developing and implementing advanced catalytic systems.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. For instance, research on the synthesis of similar molecules like ethyl (S)-4-chloro-3-hydroxybutanoate has successfully employed NADH-dependent reductases from microorganisms like Candida magnoliae for highly enantioselective reductions. nih.gov Future work could explore the use of engineered enzymes, such as lipases or esterases, for the direct and selective esterification of 3-chloro-4-ethoxybenzoic acid or the hydrolysis of related precursors.

Homogeneous and Heterogeneous Catalysis: The development of novel metal-based catalysts remains a key area. This includes designing catalysts that can facilitate the chlorination or etherification steps with greater regioselectivity, minimizing the formation of unwanted isomers. For example, in related syntheses, palladium catalysts have been used for cross-coupling reactions. nih.gov Research could focus on creating robust, recyclable heterogeneous catalysts to simplify product purification and reduce metal leaching.

Table 1: Potential Catalytic Systems for Future Investigation

Catalytic SystemTarget Reaction StepPotential Advantages
Engineered LipasesEsterification of 3-chloro-4-ethoxybenzoic acidHigh selectivity, mild reaction conditions, reduced solvent waste.
Supported Metal Nanoparticles (e.g., Au, Pd)Selective Chlorination/EtherificationEnhanced activity, recyclability, process intensification.
OrganocatalystsHalogenation of the aromatic ringMetal-free synthesis, lower toxicity, often milder conditions.

Integration with Advanced Automation and Robotics in Chemical Synthesis

The integration of robotics and automated systems is revolutionizing chemical synthesis by enabling high-throughput experimentation, process optimization, and improved reproducibility. nih.gov For this compound, this technology can be applied to:

Automated Reaction Screening: Robotic platforms can rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for synthesis, a process that would be prohibitively time-consuming if done manually. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time. nih.gov This can lead to higher yields, improved safety for exothermic reactions, and easier scalability for the industrial production of this compound.

Application of Machine Learning and AI in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry. For this compound, these technologies can accelerate research by:

Predicting Reaction Outcomes: ML models can be trained on existing chemical reaction data to predict the most likely products and yields for a given set of reactants and conditions, saving time and resources.

Retrosynthetic Analysis: AI tools can propose novel synthetic routes to this compound and its derivatives, potentially identifying more efficient or sustainable pathways that a human chemist might overlook.

Optimizing Complex Processes: Machine learning algorithms can analyze data from automated experiments to fine-tune reaction conditions in real-time, maximizing product yield and purity.

Development of More Sustainable and Environmentally Benign Synthetic Routes

"Green chemistry" principles are increasingly guiding synthetic design to minimize environmental impact. Future research on the synthesis of this compound will likely prioritize sustainability. mdpi.comresearchgate.net

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives like water, supercritical fluids, or bio-derived solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. This could involve exploring addition reactions or catalytic cycles that avoid the use of stoichiometric reagents.

Bio-based Feedstocks: Investigating the possibility of deriving precursors for the ethoxy or benzoate (B1203000) moieties from renewable biomass sources rather than petrochemicals. The use of ecocatalysts, derived from natural sources, is an emerging area that could be applied here. mdpi.comresearchgate.net

Investigation of Untapped Reactivity Modalities (e.g., photoredox catalysis, electrosynthesis)

Modern synthetic chemistry is continuously expanding its toolbox with novel methods for bond formation. These emerging modalities offer unique reactivity that could be harnessed for the synthesis of this compound.

Photoredox Catalysis: This technique uses light to drive chemical reactions via single-electron transfer pathways. It could potentially enable novel C-H functionalization or cross-coupling reactions to build the substituted benzene (B151609) ring under very mild conditions.

Electrosynthesis: Using electricity to drive redox reactions offers a reagent-free method for many transformations. Electrosynthesis could be explored for the chlorination step or for coupling reactions, reducing the need for chemical oxidants or reductants and thereby contributing to a greener process.

Rational Design of Derivatives with Tailored Reactivity for Specific Synthetic Tasks

This compound serves as a valuable building block. Future research will focus on the rational design of its derivatives to create molecules with specific functions. By strategically modifying the core structure—for example, by replacing the chloro group or altering the ethoxy chain—chemists can fine-tune the electronic and steric properties of the molecule. This allows for the creation of new intermediates for pharmaceuticals, agrochemicals, or materials science, where the specific substitution pattern is crucial for biological activity or material properties.

Q & A

Basic: What are the key considerations for designing a synthetic route for ethyl 3-chloro-4-ethoxybenzoate?

Methodological Answer:
The synthesis of this compound requires sequential functionalization of the benzene ring. A typical approach involves:

Alkylation : Introduce the ethoxy group at the 4-position using ethyl bromide under high-temperature (150°C) and autoclave conditions to ensure complete substitution .

Chlorination : Employ N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) for selective electrophilic substitution at the 3-position. Reaction conditions (solvent, temperature) must be optimized to avoid over-chlorination .

Esterification : React the resulting acid with ethanol in the presence of a catalyst (e.g., H₂SO₄) to form the ethyl ester. Monitor reaction progress via thin-layer chromatography (TLC) to prevent hydrolysis .

Basic: How can purity and structural integrity be validated during synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., integration ratios for ethoxy protons at δ 1.2–1.4 ppm and ester carbonyl at δ 4.1–4.3 ppm) .
  • HPLC-MS : Detect trace impurities (e.g., unreacted starting materials) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Melting Point Analysis : Compare observed values with literature data to assess crystallinity and purity .

Advanced: How do competing reaction pathways affect yield in chlorination steps?

Methodological Answer:
Chlorination may produce regioisomers (e.g., 2-chloro derivatives) due to directing effects of the ethoxy group. Mitigation strategies include:

  • Temperature Control : Lower temperatures (0–5°C) favor kinetic control, minimizing isomer formation .
  • Catalyst Selection : Lewis acids like FeCl₃ enhance para-selectivity by stabilizing transition states .
  • Computational Modeling : Use DFT calculations to predict substituent effects on electrophilic aromatic substitution (e.g., Fukui indices for reactive sites) .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:
Discrepancies may arise from dynamic processes (e.g., restricted rotation of the ester group) or solvent effects.

  • Variable-Temperature NMR : Conduct experiments at −40°C to freeze conformational changes and simplify splitting patterns .
  • COSY/NOESY : Identify through-space couplings to confirm spatial arrangement of substituents .
  • Solvent Screening : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding interactions .

Advanced: What methodologies are recommended for studying hydrolytic degradation under physiological conditions?

Methodological Answer:
Simulate biological environments using:

pH-Varied Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for benzoate derivatives) .

LC-MS/MS Quantification : Track hydrolysis products (e.g., free acid) using a calibration curve with internal standards .

Kinetic Modeling : Apply first-order kinetics to calculate half-lives and identify pH-dependent degradation pathways .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences. Slow cooling enhances crystal purity .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for polar impurities. Monitor fractions by TLC .
  • Distillation : For large-scale purification, use fractional distillation under reduced pressure (boiling point ~250°C) to avoid thermal decomposition .

Advanced: How can stereochemical outcomes be controlled in derivatives of this compound?

Methodological Answer:
For chiral derivatives (e.g., hydroxybutanoate esters):

  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
  • Chiral Auxiliaries : Incorporate Evans’ oxazolidinones to direct asymmetric synthesis .
  • Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra with racemic controls .

Advanced: What computational tools are effective for predicting reactivity in further functionalization?

Methodological Answer:

  • Molecular Orbital Analysis : Calculate HOMO/LUMO energies using Gaussian09 to predict sites for nucleophilic/electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., solvation shells in ethanol vs. DMF) .
  • QSPR Models : Relate substituent descriptors (Hammett σ) to reaction rates for optimized condition selection .

Basic: How should researchers handle stability challenges during long-term storage?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Analyze degradation via HPLC every 30 days .
  • Light Protection : Use amber vials to prevent UV-induced radical degradation .
  • Inert Atmosphere : Store under argon or nitrogen to minimize oxidation .

Advanced: What strategies address discrepancies between theoretical and experimental yields in scaled-up synthesis?

Methodological Answer:

  • Mass Transfer Analysis : Optimize stirring rates and reactor geometry to ensure efficient mixing in large batches .
  • Byproduct Profiling : Use GC-MS to identify side products (e.g., di-esterified compounds) and adjust stoichiometry .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.